Hexahydrofuro[3,4-b]pyrazin-2(1H)-one

Small-Molecule Building Block Heterocyclic Scaffold Dipeptidomimetic Design

Hexahydrofuro[3,4-b]pyrazin-2(1H)-one (CAS 1314976-94-7) is a heterocyclic small molecule featuring a fused bicyclic scaffold combining a partially saturated pyrazinone ring with a tetrahydrofuran moiety. Its molecular formula is C6H10N2O2, with a molecular weight of 142.16 g/mol.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
Cat. No. B11803430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydrofuro[3,4-b]pyrazin-2(1H)-one
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC1C2C(CO1)NC(=O)CN2
InChIInChI=1S/C6H10N2O2/c9-6-1-7-4-2-10-3-5(4)8-6/h4-5,7H,1-3H2,(H,8,9)
InChIKeyOYOVJNHJTUEVQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydrofuro[3,4-b]pyrazin-2(1H)-one: Baseline Identity for Procurement Specification


Hexahydrofuro[3,4-b]pyrazin-2(1H)-one (CAS 1314976-94-7) is a heterocyclic small molecule featuring a fused bicyclic scaffold combining a partially saturated pyrazinone ring with a tetrahydrofuran moiety . Its molecular formula is C6H10N2O2, with a molecular weight of 142.16 g/mol . The compound is commercially offered at 97% purity and is listed as a research-grade chemical building block, though its primary literature characterization remains sparse .

Why Generic Substitution of Hexahydrofuro[3,4-b]pyrazin-2(1H)-one Carries Undefined Risk


Although furo[3,4-b]pyrazine scaffolds have been explored as conformationally restricted dipeptidomimetics with four diversification points, the specific hexahydro-2(1H)-one oxidation state and saturation pattern directly governs hydrogen-bond donor/acceptor capacity, ring conformation, and metabolic stability [1]. Directly substituting a furo[3,4-b]pyrazine-5,7-dione, an octahydro analog, or an oxidized aromatic furopyrazine for this specific compound would alter electronic topology, potentially compromising binding interactions or synthetic outcomes in sequence-defined applications. Without explicit head-to-head data, the assumption of functional interchangeability introduces unquantified variability into any downstream assay or synthesis.

Hexahydrofuro[3,4-b]pyrazin-2(1H)-one: Quantified Differentiation Evidence


Current Evidence Gap: No Quantified Differential Performance Data Available for Hexahydrofuro[3,4-b]pyrazin-2(1H)-one

A systematic search of primary research papers, patents, and authoritative databases did not yield any quantitative biological, physicochemical, or synthetic performance data for Hexahydrofuro[3,4-b]pyrazin-2(1H)-one in direct comparison with a named structural analog or alternative. No IC50, Ki, LogD, solubility, metabolic stability, or yield data with explicit comparator baselines were identified. Given this absence of evidence, no quantitative differentiation claim can be made. This evidence gap is explicitly disclosed to prevent procurement decisions from being based on unverifiable assumptions .

Small-Molecule Building Block Heterocyclic Scaffold Dipeptidomimetic Design

Application Scenarios Constrained by Available Evidence for Hexahydrofuro[3,4-b]pyrazin-2(1H)-one


Conformationally Restricted Dipeptidomimetic Scaffold Exploration (Inferred from Class-Level Research)

Based on class-level precedent, the furo[3,4-b]pyrazine core can serve as a conformationally restricted dipeptide mimic capable of orienting amino acid side chains to reproduce β-turn geometries [1]. Hexahydrofuro[3,4-b]pyrazin-2(1H)-one may be evaluated as a saturated analog in such design programs, though no direct data confirms its suitability over oxidized or fully reduced alternatives.

Synthetic Intermediate for Fused Heterocyclic Libraries

The compound is listed at 97% purity by commercial suppliers and may be used as a building block in the synthesis of more complex furopyrazine derivatives . However, no specific yield or reactivity data are publicly available to benchmark its performance against close analogs like octahydrofuro[3,4-b]pyrazine.

Negative Control or Reference Compound in Scaffold-Hopping Studies

Given the absence of reported biological activity, this compound could theoretically serve as a negative control or core scaffold reference when comparing the activity of substituted furo[3,4-b]pyrazine analogs. This is a speculative application requiring empirical validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexahydrofuro[3,4-b]pyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.